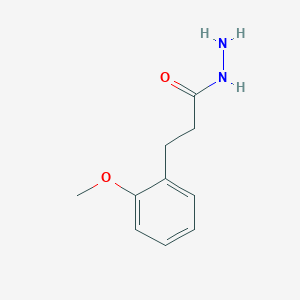
3-(2-Méthoxyphényl)propanehydrazide
Vue d'ensemble
Description
“3-(2-Methoxyphenyl)propanehydrazide” is a chemical compound with the molecular formula C10H14N2O2 . It is a derivative of propanehydrazide, with a methoxyphenyl group attached to the 3rd carbon .
Synthesis Analysis
While specific synthesis methods for “3-(2-Methoxyphenyl)propanehydrazide” were not found, a related compound, “3-(4-Methoxyphenyl)propanohydrazide”, has been synthesized via Knoevenagel-condensations . This involves condensation of 4-hydroxy-3-methoxybenzaldehyde with malonic acid to generate (E)-3-(4-hydroxy-3-methoxyphenyl)acrylic acid, followed by hydrogenation .Molecular Structure Analysis
The molecular structure of “3-(2-Methoxyphenyl)propanehydrazide” includes a methoxyphenyl group attached to the 3rd carbon of a propanehydrazide molecule . The compound has a molecular weight of 194.23 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-Methoxyphenyl)propanehydrazide” include a molecular weight of 194.23 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 . The compound also has a topological polar surface area of 64.4 Ų .Applications De Recherche Scientifique
Voici une analyse concise des applications de recherche scientifique de la « 3-(2-Méthoxyphényl)propanehydrazide » :
Activité antioxydante
Des dérivés de ce composé se sont avérés posséder une activité antioxydante significative, environ 1,4 fois supérieure à celle de l’acide ascorbique, un antioxydant bien connu .
Activité anticancéreuse
Ces dérivés ont également démontré des propriétés anticancéreuses, testées par essai MTT sur des cellules de glioblastome humain .
Synthèse et caractérisation
Le composé a été utilisé dans des condensations de Knoevenagel pour accéder aux acides carboxyliques à partir de l’acide malonique et d’un aldéhyde approprié .
Propriétés optiques et non linéaires optiques (NLO)
La position et le nombre de groupes méthoxy ont été manipulés pour ajuster les propriétés optiques et NLO de composés apparentés .
Voies de synthèse améliorées
Une voie de synthèse améliorée impliquant la réaction d’addition de la 1-(2-méthoxyphényl)pipérazine a été développée pour des composés apparentés .
Orientations Futures
While specific future directions for “3-(2-Methoxyphenyl)propanehydrazide” are not available, related compounds have been studied for their antioxidant and anticancer activities . This suggests potential future research directions in exploring the biological activities of “3-(2-Methoxyphenyl)propanehydrazide” and its derivatives.
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit antioxidant and anticancer activities . Therefore, it’s plausible that this compound may interact with targets involved in oxidative stress and cancer pathways.
Mode of Action
Based on its structural similarity to other active compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Given its potential antioxidant and anticancer activities, it may influence pathways related to reactive oxygen species (ros) production and cellular proliferation .
Result of Action
Based on its potential antioxidant and anticancer activities, it may reduce oxidative stress and inhibit the proliferation of certain cancer cells .
Analyse Biochimique
Biochemical Properties
3-(2-Methoxyphenyl)propanehydrazide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antioxidant properties, which are crucial in mitigating oxidative stress in cells . It interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and thereby reducing the levels of reactive oxygen species (ROS) in cells . Additionally, 3-(2-Methoxyphenyl)propanehydrazide has been found to bind to specific proteins involved in cellular signaling pathways, modulating their activity and influencing cellular responses .
Cellular Effects
The effects of 3-(2-Methoxyphenyl)propanehydrazide on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, 3-(2-Methoxyphenyl)propanehydrazide has demonstrated cytotoxic effects, leading to reduced cell viability and proliferation . It also affects the expression of genes involved in apoptosis, promoting programmed cell death in malignant cells . Furthermore, this compound has been shown to alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of action of 3-(2-Methoxyphenyl)propanehydrazide involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, including enzymes and proteins, leading to their inhibition or activation . For instance, 3-(2-Methoxyphenyl)propanehydrazide has been found to inhibit the activity of certain kinases involved in cell signaling pathways, thereby modulating downstream cellular responses . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-Methoxyphenyl)propanehydrazide have been studied over time to understand its stability, degradation, and long-term impact on cellular function . This compound has shown stability under various experimental conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that 3-(2-Methoxyphenyl)propanehydrazide can have sustained effects on cellular function, including prolonged antioxidant activity and continued modulation of gene expression . These findings suggest that this compound may have potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 3-(2-Methoxyphenyl)propanehydrazide vary with different dosages in animal models . At lower doses, this compound has been shown to exhibit beneficial effects, such as enhanced antioxidant activity and reduced oxidative stress . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects .
Metabolic Pathways
3-(2-Methoxyphenyl)propanehydrazide is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound has been shown to influence the activity of enzymes involved in the detoxification of ROS, such as glutathione peroxidase and thioredoxin reductase . Additionally, 3-(2-Methoxyphenyl)propanehydrazide affects metabolic flux by modulating the levels of key metabolites, including NADPH and ATP . These interactions play a crucial role in maintaining cellular redox balance and energy homeostasis .
Transport and Distribution
The transport and distribution of 3-(2-Methoxyphenyl)propanehydrazide within cells and tissues involve specific transporters and binding proteins . This compound has been found to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, 3-(2-Methoxyphenyl)propanehydrazide can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions are essential for the compound’s biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 3-(2-Methoxyphenyl)propanehydrazide is critical for its activity and function . This compound has been observed to localize within specific cellular compartments, including the mitochondria and the nucleus . The targeting of 3-(2-Methoxyphenyl)propanehydrazide to these organelles is mediated by specific targeting signals and post-translational modifications . The localization within the mitochondria allows the compound to exert its antioxidant effects, while its presence in the nucleus enables the modulation of gene expression .
Propriétés
IUPAC Name |
3-(2-methoxyphenyl)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-14-9-5-3-2-4-8(9)6-7-10(13)12-11/h2-5H,6-7,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVJORWOJRUHHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Methyl(tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid](/img/structure/B1385974.png)
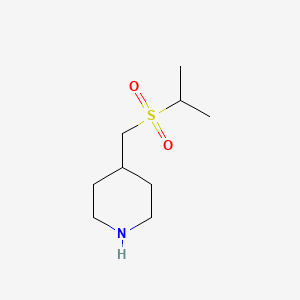
![9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole](/img/structure/B1385980.png)
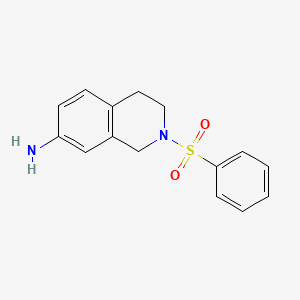
![3-[4-(Dimethylcarbamoyl)phenyl]propanoic acid](/img/structure/B1385982.png)
![1-[(5-Chloro-2-thienyl)sulfonyl]piperidin-4-one](/img/structure/B1385983.png)
![1-[5-(2-Thienyl)-1H-pyrazol-3-YL]methanamine](/img/structure/B1385986.png)
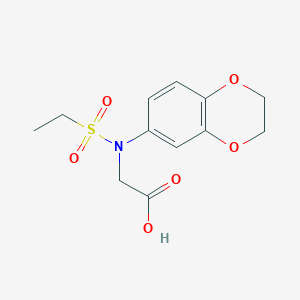
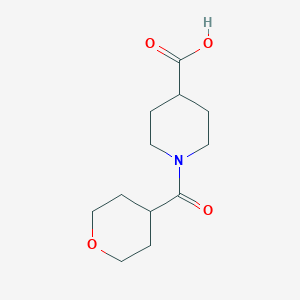
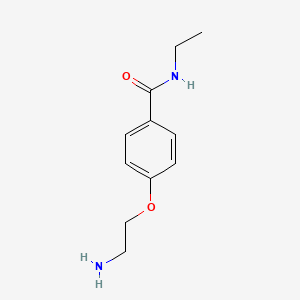
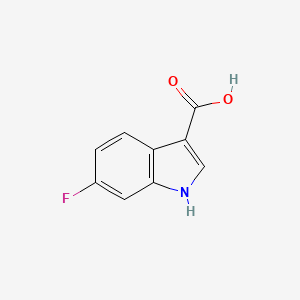


![2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]pyridin-3-amine](/img/structure/B1385994.png)
